1-Isocyano-4-methoxy-2-nitrobenzene
Overview
Description
1-Isocyano-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyano group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-isocyano-4-methoxy-2-nitrobenzene typically involves large-scale nitration and isocyanation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts.
Coupling Reactions: The isocyano group can engage in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens and nitrating agents, with conditions typically involving acidic catalysts.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Reduction Reactions: The major product is 1-isocyano-4-methoxy-2-aminobenzene.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the isocyano group with aryl boronic acids.
Scientific Research Applications
1-Isocyano-4-methoxy-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isocyano-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups, which can form hydrogen bonds and other interactions.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-Isocyano-4-methoxy-2-nitrobenzene can be compared with similar compounds such as:
1-Isocyano-4-nitrobenzene: Lacks the methoxy group, which affects its reactivity and applications.
2-Iodo-4-methoxy-1-nitrobenzene:
Properties
IUPAC Name |
1-isocyano-4-methoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQZZHWDJDWNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+]#[C-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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